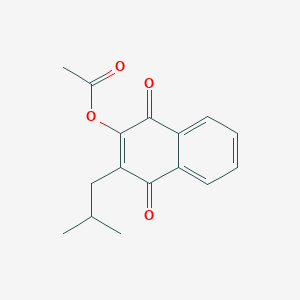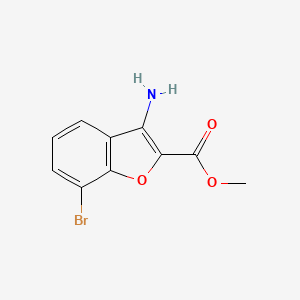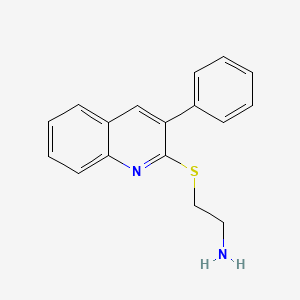![molecular formula C18H15NO2 B11848364 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole CAS No. 24097-25-4](/img/structure/B11848364.png)
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole typically involves cyclization reactions. One common method is the cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness . These methods often employ microwave-assisted reactions or other advanced techniques to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)isoxazole
- 5-(4-Methoxyphenyl)isoxazole
- 3-(4-Methoxyphenyl)isoxazol-3-amine
- 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is unique due to its fused naphthalene and isoxazole rings, which impart distinct chemical and biological properties.
属性
CAS 编号 |
24097-25-4 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole |
InChI |
InChI=1S/C18H15NO2/c1-20-14-9-6-13(7-10-14)18-16-11-8-12-4-2-3-5-15(12)17(16)19-21-18/h2-7,9-10H,8,11H2,1H3 |
InChI 键 |
JMFNRXASKQIEGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)

![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)




![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)
